REACTION_CXSMILES
|
O.S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:10]([C:14]1[C:15](=[O:25])[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:17][C:18](=[O:20])[CH:19]=1)([CH3:13])([CH3:12])[CH3:11]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1CCCCC1>[C:10]([C:14]1[CH:19]=[C:18]([OH:20])[CH:17]=[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:15]=1[OH:25])([CH3:13])([CH3:12])[CH3:11] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
223.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was subjected to liquid-liquid separation
|
Type
|
WASH
|
Details
|
The organic layer was washed with 400 mL of water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(O)C(=CC(=C1)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |